Methyl 2-(2-fluorobenzyl)isonicotinate is an organic compound with the molecular formula and a molecular weight of 245.25 g/mol. It is classified as a derivative of isonicotinic acid, which is significant in medicinal chemistry, particularly in the development of anti-tuberculosis drugs. The compound features a fluorobenzyl group attached to the isonicotinate structure, which may enhance its biological activity and stability.
Methyl 2-(2-fluorobenzyl)isonicotinate can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information regarding its chemical properties and potential applications. It falls under the category of isonicotinates, a class of compounds known for their diverse biological activities.
The synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst, such as sulfuric acid. This reaction can be conducted under reflux conditions to facilitate the formation of the ester bond.
In industrial settings, this process may be scaled up to produce larger quantities while ensuring product purity through methods like recrystallization or distillation. The synthesis can also be optimized using microwave-assisted techniques, which can enhance yield and reduce reaction time compared to conventional methods.
The molecular structure of Methyl 2-(2-fluorobenzyl)isonicotinate can be represented by its canonical SMILES notation: COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2F. This structure reveals the presence of both a methoxy group and a fluorobenzyl moiety attached to the isonicotinate framework, contributing to its unique chemical properties.
Methyl 2-(2-fluorobenzyl)isonicotinate participates in several chemical reactions:
Methyl 2-(2-fluorobenzyl)isonicotinate has several applications across different fields:
Methyl 2-(2-fluorobenzyl)isonicotinate belongs to a class of fluorinated pyridine derivatives with significant utility in medicinal chemistry and materials science. Key synthetic routes include:
Table 1: Key Synthetic Routes to Methyl 2-(2-Fluorobenzyl)isonicotinate
| Method | Key Reagents/Conditions | Yield | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | K¹⁸F/Kryptand[2.2.2], DMSO, 120°C | 60–75% | Requires anhydrous conditions |
| Suzuki Coupling | Pd(PPh₃)₄, (2-Fluorobenzyl)boronic acid, 80°C | 85–92% | Palladium residue removal needed |
| Hantzsch Condensation | NH₃, 1,3-dicarbonyl, oxidant | 50–65% | Low regioselectivity, byproduct formation |
Esterification and benzylation steps are critical for constructing the target molecule:
Table 2: Catalytic Systems for Key Reactions
| Reaction Type | Catalyst/System | Conditions | Efficiency |
|---|---|---|---|
| Esterification | SOCl₂/MeOH | Reflux, 4h | 95% yield |
| Biocatalytic Esterification | Lipase B, solvent-free | 50°C, 24h | 88% conversion |
| Benzylation | TBAB, NaOH(aq)/toluene | 80°C, 2h | 90% yield |
| Microwave Benzylation | Pd(OAc)₂, MW | 100°C, 30 min | 93% yield |
While Methyl 2-(2-fluorobenzyl)isonicotinate lacks chiral centers, its conformation influences biological interactions:
Solvent and catalyst innovations minimize waste:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7